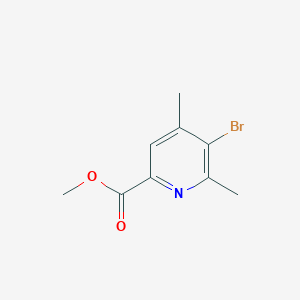
1-Bromo-5-isopropyl-2,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-isopropyl-2,4-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, featuring bromine, isopropyl, and methoxy groups attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-5-isopropyl-2,4-dimethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 5-isopropyl-2,4-dimethoxybenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs under mild conditions, with the presence of a catalyst such as iron(III) bromide to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-5-isopropyl-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include the corresponding hydrocarbon and other reduced derivatives.
Applications De Recherche Scientifique
1-Bromo-5-isopropyl-2,4-dimethoxybenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving brominated aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-isopropyl-2,4-dimethoxybenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of reactive intermediates that can undergo further chemical transformations. The methoxy groups enhance the electron density of the aromatic ring, making it more reactive towards electrophiles .
Comparaison Avec Des Composés Similaires
1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the isopropyl group.
1-Bromo-3,5-dimethoxybenzene: Similar structure with different positions of methoxy groups.
4-Bromo-1,2-dimethoxybenzene: Another isomer with different substitution pattern.
Uniqueness: 1-Bromo-5-isopropyl-2,4-dimethoxybenzene is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its similar compounds.
Propriétés
Formule moléculaire |
C11H15BrO2 |
|---|---|
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
1-bromo-2,4-dimethoxy-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO2/c1-7(2)8-5-9(12)11(14-4)6-10(8)13-3/h5-7H,1-4H3 |
Clé InChI |
KOTOWWSVJRSQIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662360.png)

![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)




![N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride](/img/structure/B13662435.png)


![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)
